![molecular formula C10H10BrN B6253664 4-bromo-3,5-dimethyl-1H-indole CAS No. 1360900-72-6](/img/no-structure.png)
4-bromo-3,5-dimethyl-1H-indole
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Overview
Description
4-bromo-3,5-dimethyl-1H-indole is a chemical compound with the CAS Number: 1360900-72-6 . It has a molecular weight of 224.1 .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in recent years due to their significant role in natural products and drugs . The radical benzylic bromination reaction of 4-bromo-3-nitrotoluene yielded 4-bromo-3-nitro-1-bromomethylbenzene in very high yields .Chemical Reactions Analysis
4-Bromo-1H-indole-3-carbaldehyde has been explored as a key building block for a post-Ugi assembly of azepino [3,4,5-cd]indoles and spiroindolines .Mechanism of Action
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-3,5-dimethyl-1H-indole involves the bromination of 3,5-dimethylindole followed by N-alkylation with 1-bromo-4-chlorobutane.", "Starting Materials": [ "3,5-dimethylindole", "bromine", "1-bromo-4-chlorobutane", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Bromination of 3,5-dimethylindole with bromine in the presence of sodium hydroxide to yield 4-bromo-3,5-dimethylindole.", "Step 2: N-alkylation of 4-bromo-3,5-dimethylindole with 1-bromo-4-chlorobutane in the presence of sodium hydroxide in diethyl ether to yield 4-bromo-3,5-dimethyl-1H-indole." ] } | |
CAS RN |
1360900-72-6 |
Molecular Formula |
C10H10BrN |
Molecular Weight |
224.1 |
Purity |
0 |
Origin of Product |
United States |
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